Cas no 1567012-02-5 (1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid)

1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-6749670
- 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid
- 1567012-02-5
-
- Inchi: 1S/C11H11N3O2/c15-11(16)8-5-2-6-9-10(8)14(13-12-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,15,16)
- InChI Key: UXYRFAIJXCQZRQ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC2=C1N(C1CCC1)N=N2)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68Ų
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749670-0.05g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 0.05g |
$707.0 | 2023-05-30 | ||
Enamine | EN300-6749670-0.25g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 0.25g |
$774.0 | 2023-05-30 | ||
Enamine | EN300-6749670-2.5g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 2.5g |
$1650.0 | 2023-05-30 | ||
Enamine | EN300-6749670-5.0g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 5g |
$2443.0 | 2023-05-30 | ||
Enamine | EN300-6749670-10.0g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 10g |
$3622.0 | 2023-05-30 | ||
Enamine | EN300-6749670-0.1g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 0.1g |
$741.0 | 2023-05-30 | ||
Enamine | EN300-6749670-1.0g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 1g |
$842.0 | 2023-05-30 | ||
Enamine | EN300-6749670-0.5g |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid |
1567012-02-5 | 0.5g |
$809.0 | 2023-05-30 |
1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid Related Literature
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid
1-Cyclobutyl-1H-1,2,3-Benzotriazole-7-Carboxylic Acid (CAS 1567012-02-5): A Versatile Building Block in Medicinal Chemistry
The 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS 1567012-02-5) represents an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This benzotriazole derivative features a unique molecular architecture combining a cyclobutyl substituent with a carboxylic acid functionality, making it particularly valuable as a pharmacophore in drug discovery programs.
Recent trends in medicinal chemistry have shown growing interest in small ring systems like cyclobutane, as they offer distinct conformational properties that can enhance binding affinity and metabolic stability. The 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid scaffold has emerged as a promising candidate in the development of kinase inhibitors and other targeted therapies, particularly in oncology and inflammation research.
The compound's structural features contribute to several advantageous properties. The benzotriazole core provides a rigid planar structure that can participate in various molecular interactions, while the cyclobutyl group introduces steric constraints that may improve selectivity. The carboxylic acid moiety at the 7-position offers opportunities for further derivatization or salt formation, enhancing the compound's utility in drug design.
In synthetic applications, 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, including amide coupling, esterification, and metal-catalyzed cross-coupling reactions. This versatility has made it particularly relevant in fragment-based drug discovery approaches.
The pharmaceutical industry has shown increasing demand for benzotriazole-containing compounds, driven by their broad biological activities. Recent patent literature reveals that 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid derivatives are being explored as potential treatments for various conditions, including autoimmune disorders and certain cancers. The compound's ability to modulate protein-protein interactions makes it especially interesting for addressing challenging biological targets.
From a chemical perspective, the 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid structure exhibits interesting physicochemical properties. The presence of both aromatic and aliphatic components creates a balance between lipophilicity and water solubility, which is crucial for drug-like properties. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions.
Quality control of 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves HPLC analysis, with purity specifications often exceeding 98%. The compound's characterization includes standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, ensuring batch-to-batch consistency for research applications.
The synthesis of 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid generally involves multi-step procedures starting from commercially available precursors. Key steps often include cyclobutylation of appropriate benzotriazole intermediates followed by selective functionalization at the 7-position. Process optimization continues to be an active area of research to improve yields and reduce production costs.
In drug discovery, the 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid scaffold has shown promise in addressing current challenges in targeted therapy development. Its structural features allow for the creation of compounds with improved pharmacokinetic profiles and reduced off-target effects, addressing common issues in modern drug development pipelines.
The global market for specialty chemical intermediates like 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid has seen steady growth, driven by increasing R&D investments in pharmaceutical and biotechnology sectors. Custom synthesis and contract research organizations frequently include this compound in their portfolios to support drug discovery programs worldwide.
Environmental and safety considerations for 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this compound in laboratory settings.
Future research directions for 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation and allosteric modulation. The compound's structural flexibility makes it well-suited for incorporation into bifunctional molecules and other innovative drug modalities currently gaining attention in the pharmaceutical industry.
For researchers seeking high-quality 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid, several reputable suppliers offer the compound in various quantities, typically ranging from milligram to kilogram scales. Certificate of analysis documentation and custom synthesis services are often available to meet specific research requirements.
In conclusion, 1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid (CAS 1567012-02-5) represents a valuable chemical building block with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and synthetic versatility continue to make it an important tool for researchers developing novel therapeutic agents across multiple disease areas.
1567012-02-5 (1-cyclobutyl-1H-1,2,3-benzotriazole-7-carboxylic acid) Related Products
- 2097892-81-2(ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate)
- 2137638-08-3(5-2-(difluoromethyl)pyridin-4-ylthiophene-2-carbonitrile)
- 2171271-44-4((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidohexanoic acid)
- 866132-73-2((3E)-3-(1-{[4-(trifluoromethoxy)phenyl]amino}ethylidene)oxolan-2-one)
- 27240-83-1(Cholan-24-oic acid,3-(acetyloxy)-12-hydroxy-, methyl ester, (3a,5b,12a)-)
- 2229375-25-9(methyl 2-(1-amino-2-methylpropan-2-yl)benzoate)
- 1806946-23-5(Methyl 4-chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetate)
- 1183575-41-8(2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide)
- 2034448-55-8((4-(2,5-dimethylphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone)
- 1261989-74-5(5-(Thiophen-2-YL)-3-trifluoromethoxyphenol)




